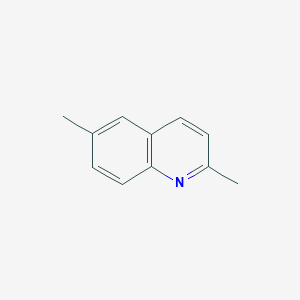

2,6-Dimethylquinoline

Beschreibung

Significance of the Quinoline (B57606) Scaffold in Diverse Research Fields

Quinoline, a heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. hmdb.ca This fundamental structure, known as the quinoline scaffold, is of paramount importance in numerous scientific disciplines, particularly in medicinal chemistry and materials science. orientjchem.orgijppronline.com The versatility of the quinoline nucleus allows for a wide range of chemical modifications, enabling the synthesis of a vast library of derivatives with diverse and potent biological activities. scispace.com

In the realm of medicinal chemistry, quinoline derivatives have been extensively investigated and developed as therapeutic agents for a wide array of diseases. orientjchem.org Their pharmacological significance is underscored by their proven efficacy as antibacterial, antiviral, anticancer, anti-inflammatory, and antimalarial agents. orientjchem.orgijppronline.comresearchgate.net The ability to introduce various functional groups onto the quinoline ring system allows for the fine-tuning of their biological activity and pharmacokinetic properties. scispace.com

Beyond its medicinal applications, the quinoline scaffold is also a valuable component in materials science. Its unique electronic and photophysical properties make it a suitable building block for the creation of novel organic materials with applications in fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. solubilityofthings.comrsc.org The ongoing exploration of quinoline chemistry continues to yield innovative materials with tailored functionalities. rsc.org

Historical Context of 2,6-Dimethylquinoline in Academic Inquiry

The study of quinoline and its derivatives dates back to the 19th century, with the first isolation of quinoline from coal tar. researchgate.net The exploration of substituted quinolines, such as this compound, followed as chemists sought to understand the influence of substituents on the chemical and physical properties of the parent scaffold. Early synthetic methods, like the Skraup synthesis, provided a foundational approach for constructing the quinoline ring system and its derivatives. This method involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent.

The specific synthesis and characterization of this compound, also known by synonyms such as 6-methylquinaldine and p-toluquinaldine, have been documented in the chemical literature. ontosight.ai One common synthetic route involves the reaction of aniline (B41778) with acetaldehyde (B116499) and acetone (B3395972) in the presence of an acid catalyst. ontosight.ai Over the years, various modifications and alternative synthetic strategies have been developed to improve yields and expand the accessibility of this compound for further research. The nitration and subsequent reduction of this compound to its corresponding amine have also been subjects of early chemical investigation. acs.org

Current Research Landscape and Emerging Trends Pertaining to this compound

Current research on this compound continues to build upon its established foundation, exploring new applications and properties. A significant area of investigation is its potential as a lead compound in drug discovery. solubilityofthings.com For instance, it has been identified as a constituent in the roots of Peucedanum praeruptorum and has been shown to be an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and, to a lesser extent, CYP2B6. sigmaaldrich.comchemicalbook.commedchemexpress.com This inhibitory activity makes it a valuable tool for in vitro research and a potential starting point for the development of new therapeutic agents. sigmaaldrich.com

Furthermore, the fluorescent properties of this compound and its derivatives are being harnessed for the development of new analytical tools. solubilityofthings.com For example, a derivative of this compound has been synthesized and utilized as a fluorigenic reagent for the sensitive determination of aliphatic amines. researchgate.net In the field of materials science, this compound is being explored for its potential as a liquid organic hydrogen carrier (LOHC), a class of compounds that can store and transport hydrogen in a liquid state. mdpi.com Its ability to act as a ligand in coordination chemistry also opens up possibilities for its use in catalysis and the development of novel metal complexes. solubilityofthings.comchemimpex.com The ongoing research into multicomponent reactions for the synthesis of quinoline derivatives also promises more efficient and diverse routes to compounds like this compound. rsc.org

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁N | ontosight.ai |

| Molecular Weight | 157.21 g/mol | sigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid or light yellow to brown solid | ontosight.aimedchemexpress.com |

| Melting Point | 50-52 °C; 57-59 °C | ontosight.aisigmaaldrich.com |

| Boiling Point | 266-267 °C; 282-284 °C | ontosight.aichemicalbook.com |

| Solubility | Slightly soluble in water; highly soluble in organic solvents like ethanol (B145695) and chloroform (B151607) | solubilityofthings.comontosight.ai |

| Odor | Characteristic aromatic odor | solubilityofthings.comontosight.ai |

Compound Identification

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 877-43-0 | ontosight.ai |

| IUPAC Name | This compound | nih.gov |

| InChI | InChI=1S/C11H11N/c1-8-3-6-11-10(7-8)5-4-9(2)12-11/h3-7H,1-2H3 | sigmaaldrich.com |

| InChIKey | JJPSZKIOGBRMHK-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | CC1=CC2=C(C=C1)N=C(C=C2)C | nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-3-6-11-10(7-8)5-4-9(2)12-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPSZKIOGBRMHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044153 | |

| Record name | 2,6-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2,6-Dimethylquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

877-43-0 | |

| Record name | 2,6-Dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIMETHYLQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KST0M1T4MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2,6 Dimethylquinoline

Established Synthetic Routes to 2,6-Dimethylquinoline and its Derivatives

The synthesis of the this compound scaffold can be achieved through several well-established chemical reactions. These methods, often named after their discoverers, form the foundation of quinoline (B57606) chemistry.

Skraup Reaction and its Adaptations

The Skraup synthesis is a classic method for producing quinolines by heating an aromatic amine with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene. wikipedia.org In the archetypal reaction, aniline (B41778) is the starting aromatic amine, yielding the parent quinoline ring. wikipedia.org To synthesize this compound, a substituted aniline, specifically p-toluidine (B81030) (4-methylaniline), is used to introduce the methyl group at the 6-position.

The reaction mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. youtube.com This is followed by the conjugate addition of the aromatic amine to acrolein. Subsequent cyclization and dehydration lead to a dihydroquinoline intermediate, which is then oxidized to the final quinoline product. youtube.com The traditional Skraup reaction can be vigorous, but conducting it in the presence of ferrous sulfate (B86663) can moderate its intensity. wikipedia.org

A significant adaptation related to the Skraup synthesis is the Doebner-von Miller reaction. This modification allows for the synthesis of substituted quinolines, such as quinaldines (2-methylquinolines). iipseries.org Instead of glycerol, α,β-unsaturated carbonyl compounds are used. For the synthesis of this compound, this would involve the reaction of p-toluidine with crotonaldehyde (B89634), which can be formed in situ from acetaldehyde (B116499).

Table 1: Key Features of the Skraup Reaction and its Adaptations

| Feature | Description |

|---|---|

| Reactants | Aromatic amine (e.g., p-toluidine), Glycerol (or α,β-unsaturated carbonyl precursor), Sulfuric Acid, Oxidizing Agent (e.g., nitrobenzene, arsenic acid) |

| Key Intermediate | Acrolein (from glycerol dehydration) |

| Mechanism Steps | 1. Acrolein formation 2. Michael addition of amine 3. Cyclization 4. Dehydration 5. Oxidation |

| Adaptation | Doebner-von Miller reaction uses α,β-unsaturated carbonyls to yield substituted quinolines. |

Riehm Quinoline Synthesis and Modifications

The Riehm quinoline synthesis provides another route to quinoline derivatives. This method involves the prolonged heating of an arylamine hydrochloride with a ketone. drugfuture.com The reaction may be facilitated by the addition of catalysts such as aluminum chloride or phosphorus pentachloride. drugfuture.com To obtain this compound via this pathway, p-toluidine would be reacted with acetone (B3395972). The reaction proceeds through the formation of an intermediate that subsequently cyclizes and aromatizes to form the quinoline ring system. Modifications of this synthesis can involve different ketones to produce various substitution patterns on the heterocyclic ring. iipseries.org

Copper-Catalyzed Azide (B81097) Alkyne Cycloaddition (CuAAC) in this compound Derivatization

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," which is used for the derivatization of molecules rather than the de novo synthesis of the core structure. nih.gov This reaction forms a stable 1,2,3-triazole ring by covalently linking a terminal alkyne and an azide. nih.gov

For the derivatization of this compound, the core molecule must first be functionalized with either an azide or an alkyne group. This functionalized this compound can then be "clicked" onto a variety of other molecules bearing the complementary functional group. This method is characterized by its high yield, mild reaction conditions, and tolerance of a wide array of functional groups. glenresearch.com The CuAAC reaction is bio-orthogonal, meaning the required functional groups (azides and terminal alkynes) are generally absent from natural biological systems, making it a powerful tool for bioconjugation. glenresearch.com The process is catalyzed by copper(I) ions, which can be generated in situ from copper(II) salts with a reducing agent or stabilized by specific ligands to prevent side reactions like DNA damage in biological applications. glenresearch.commdpi.com

Table 2: CuAAC Reaction Parameters

| Parameter | Details |

|---|---|

| Reactants | An azide-functionalized this compound and a terminal alkyne (or vice versa) |

| Catalyst | Copper(I) source (e.g., CuI, or CuSO₄ with a reducing agent like sodium ascorbate) |

| Product | 1,4-disubstituted 1,2,3-triazole derivative of this compound |

| Key Features | High efficiency, mild conditions, high regioselectivity for the 1,4-isomer. nih.gov |

Palladium-Catalyzed Annulation Approaches for Quinoline Synthesis

Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions for the construction of heterocyclic systems, including quinolines. These methods often offer high efficiency, regioselectivity, and functional group tolerance under relatively mild conditions.

One such approach is the palladium-catalyzed oxidative cyclization of o-vinylanilines with alkynes, using molecular oxygen as a green oxidant. organic-chemistry.org This process involves the intermolecular amination of the alkyne, followed by olefin insertion and oxidative cleavage of a C-C bond to construct 2,3-disubstituted quinolines. organic-chemistry.org While this specific example leads to 2,3-disubstitution, the principles of palladium-catalyzed annulation can be adapted to synthesize various quinoline derivatives. Another strategy involves the carbonylative annulation of alkyne-tethered N-substituted o-iodoanilines, which proceeds smoothly to create fused tricyclic 2-quinolones. rsc.org These cascade reactions demonstrate the power of palladium catalysis to assemble complex quinoline cores from readily available starting materials. nih.gov

Table 3: Example of a Palladium-Catalyzed Quinoline Synthesis

| Component | Specification |

|---|---|

| Starting Materials | o-vinylanilines and alkynes |

| Catalyst System | PdCl₂, PPh₃, Cu(TFA)₂·xH₂O, PivOH |

| Solvent | MeCN/DMSO mixture |

| Oxidant | Molecular Oxygen (O₂) |

| Temperature | 80°C |

| Product Type | 2,3-disubstituted quinolines |

Photoredox Catalysis in this compound Core Construction

Visible-light photoredox catalysis has emerged as a powerful strategy for organic synthesis, allowing for the formation of reactive intermediates under exceptionally mild conditions. princeton.edu This approach relies on photocatalysts, such as metal complexes or organic dyes, that convert light energy into chemical energy via single-electron transfer. princeton.edumdpi.com

For quinoline synthesis, photoredox catalysis has been employed in the condensation of anilines and alkenyl ethers. rsc.org This method facilitates the construction of substituted 2-alkylquinolines with good substrate scope and high yields. The reaction proceeds through the generation of radical intermediates initiated by the excited photocatalyst, which then engage in a cascade of events to form the quinoline ring. princeton.edu This strategy avoids the harsh acidic conditions of traditional methods like the Skraup synthesis, offering a greener and more versatile route to the quinoline core.

Metal-Ligand Cooperative Dehydrogenative Functionalization

A sophisticated approach to quinoline synthesis involves metal-ligand cooperation, where both the metal center and the ligand actively participate in the catalytic cycle. This strategy has been applied to the dehydrogenative functionalization of alcohols to form quinolines under relatively mild aerobic conditions. sci-hub.se

In this method, an air-stable copper(II) complex featuring a redox-active azo-aromatic ligand catalyzes the dehydrogenative coupling of anilines with alcohols. sci-hub.se For the synthesis of a 2,6-disubstituted quinoline, p-toluidine could be reacted with an appropriate alcohol. The catalytic cycle involves the cooperative action of the copper center and the ligand to facilitate the oxidation of the alcohol and subsequent cyclization with the aniline to form the quinoline product. This approach is atom-economical and aligns with the principles of green chemistry by utilizing readily available starting materials and avoiding harsh reagents. sci-hub.se

Novel Synthetic Strategies for this compound Derivatives

Recent advancements in synthetic organic chemistry have led to the development of several innovative methods for the synthesis of quinoline derivatives, including those of this compound. These methods often focus on improving reaction efficiency, reducing environmental impact, and simplifying experimental procedures.

Catalyst-Free Synthesis Methods

While many traditional quinoline syntheses rely on acid or metal catalysts, there is a growing interest in developing catalyst-free methodologies to enhance the green credentials of the synthetic process. One notable approach involves the reaction of anilines with α,β-unsaturated carbonyl compounds under thermal conditions without any added catalyst. For instance, the Doebner-von Miller reaction, a classic method for quinoline synthesis, can be adapted to proceed under catalyst-free conditions, albeit often requiring higher temperatures and longer reaction times.

In a specific context, the reaction of p-toluidine with crotonaldehyde can theoretically yield this compound without a catalyst, driven by heat. However, the efficiency of such a process is typically low due to the high activation energy required for the cyclization and aromatization steps.

A facile catalyst-free method has been developed for the synthesis of 2-vinylquinolines through a direct deamination reaction that occurs during a Mannich-type synthesis. This approach involves an instantaneous hydrogen transfer via a six-membered ring intermediate as the key step for the direct deamination. While this method focuses on the functionalization of a pre-existing methylquinoline, it highlights the potential of catalyst-free transformations in quinoline chemistry.

Microwave-Assisted Synthesis of Quinolines

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. sci-hub.catbohrium.comresearchgate.netmdpi.com The application of microwave irradiation to the synthesis of quinolines has been particularly successful.

The Doebner-von Miller synthesis of this compound from p-toluidine and crotonaldehyde can be significantly expedited using microwave heating. The use of microwave irradiation can dramatically reduce the reaction time from hours to minutes, while often improving the yield of the desired product. For example, microwave-assisted synthesis of quinoline derivatives has been reported to provide moderate to good yields (40-68%) in neat conditions within 20-25 minutes at 200°C.

| Reactants | Conditions | Product | Yield (%) | Reference |

| p-Toluidine, Crotonaldehyde | Microwave, Acid catalyst | This compound | Not specified | bohrium.com |

| Anilines, Aryl aldehydes, Styrene | Microwave, p-sulfonic acid calix nih.govarene, 200°C, 20-25 min | Various quinolines | 40-68 |

Table 1: Examples of Microwave-Assisted Quinoline Synthesis

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental pollution, lower costs, and often, enhanced reactivity and selectivity. The synthesis of quinolines under solvent-free conditions has been successfully demonstrated, frequently in conjunction with microwave irradiation or the use of solid acid catalysts.

For instance, the Friedländer synthesis of quinolines can be carried out under solvent-free conditions using a heterogeneous catalyst like silica (B1680970) nanoparticles under microwave irradiation at 100°C, affording high yields. nih.gov Another approach involves the use of a Brønsted acidic ionic liquid as a catalyst under solvent-free conditions at 50°C, leading to a 90% yield in 15 minutes. nih.gov Brønsted acid-catalyzed cyclization of N-alkyl anilines with alkynes or alkenes in the presence of oxygen as an oxidant under solvent-free conditions also yields various quinoline derivatives in satisfactory to excellent yields. rsc.org

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Aminoaryl ketones, α-Methylene carbonyl compounds | Silica nanoparticles, Microwave, 100°C | Polysubstituted quinolines | 93 | nih.gov |

| 2-Aminoaryl ketones, Carbonyl compounds | Brønsted acidic ionic liquid, 50°C | Polysubstituted quinolines | 90 | nih.gov |

| N-Alkyl anilines, Alkynes/Alkenes | Brønsted acid, O2 | Various quinolines | Good to Excellent | rsc.org |

Table 2: Examples of Solvent-Free Quinoline Synthesis

Ultrasound-Promoted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. Ultrasound irradiation has been effectively employed in the synthesis of quinoline derivatives.

The Friedländer synthesis of quinolines has been successfully promoted by ultrasonic irradiation in the presence of a room temperature ionic liquid, [Hbim]BF4, in methanol (B129727) at approximately 25°C. This method achieved an 84% yield in just 10 minutes without the need for additional catalysts. nih.gov Another study demonstrated the use of SnCl2·2H2O as a precatalyst for the one-pot, rapid synthesis of 2-substituted quinolines under ultrasound irradiation in water, resulting in good yields. nih.gov

Phase-Transfer Catalysis in Quinoline Synthesis

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases. In the context of quinoline synthesis, PTC can be particularly useful for reactions involving anionic intermediates and aqueous-organic biphasic systems.

One example is the microwave-assisted synthesis of 4-methoxyquinolin-2(1H)-ones, where tetrabutylammonium (B224687) bromide (TBAB) was used as a phase-transfer catalyst. This approach achieved the desired products in high yields within 8-11 minutes. orientjchem.org While not a direct synthesis of the quinoline core, this demonstrates the utility of PTC in the modification of quinoline derivatives. The application of PTC to classical quinoline syntheses like the Doebner-von Miller reaction could potentially improve yields and reaction conditions by facilitating the transfer of reactants and intermediates between phases.

Mechanistic Investigations of this compound Formation

The Doebner-von Miller reaction is a cornerstone for the synthesis of 2-substituted and 2,6-disubstituted quinolines. The reaction of p-toluidine with an α,β-unsaturated carbonyl compound like crotonaldehyde is a primary route to this compound. The mechanism of this reaction has been a subject of considerable debate. wikipedia.org

A widely accepted modern mechanism, supported by 13C-labeling and cross-over experiments, involves a fragmentation-recombination pathway. nih.govresearchgate.net The key steps are as follows:

Michael Addition: The reaction initiates with a nucleophilic 1,4-addition (Michael addition) of the aniline (p-toluidine) to the α,β-unsaturated carbonyl compound (crotonaldehyde).

Fragmentation: The resulting amino-carbonyl adduct undergoes fragmentation to form an enamine or imine of the aniline and the saturated carbonyl compound.

Recombination (Aldol-type Condensation): These fragments then recombine through an aldol-type condensation.

Cyclization and Dehydration: The newly formed intermediate undergoes an intramolecular cyclization followed by dehydration.

Aromatization: The final step is an oxidation reaction that leads to the aromatic this compound ring system. This oxidation can be effected by an external oxidizing agent or by another molecule of the α,β-unsaturated carbonyl compound.

This fragmentation-recombination mechanism explains the observed scrambling of isotopic labels in experiments, which would not be accounted for by a more direct cyclization pathway. researchgate.net The reaction is typically catalyzed by Brønsted or Lewis acids, which facilitate the various condensation and dehydration steps. wikipedia.org

Exploration of Nucleophilic Addition and Condensation Mechanisms

The classical methods for synthesizing the quinoline core, and by extension this compound, heavily rely on nucleophilic addition and condensation reactions. The Doebner-von Miller and Skraup syntheses are prominent examples of these methodologies.

The Doebner-von Miller reaction is a versatile method for preparing quinolines by reacting an aniline with α,β-unsaturated carbonyl compounds. wikipedia.org In the context of this compound synthesis, p-toluidine serves as the aniline component. The α,β-unsaturated carbonyl required can be generated in situ from the aldol (B89426) condensation of aldehydes or ketones. wikipedia.org For instance, the reaction of p-toluidine with crotonaldehyde, an α,β-unsaturated aldehyde, in the presence of an acid catalyst can yield this compound. The mechanism is believed to involve a series of nucleophilic additions and condensations, culminating in cyclization and aromatization. wikipedia.orgyoutube.com A proposed mechanism involves the initial 1,4-Michael addition of p-toluidine to crotonaldehyde, followed by cyclization and dehydration to form a dihydroquinoline intermediate, which is then oxidized to this compound.

A notable variation of this approach involves the reaction of p-toluidine with acetone. A patented process describes the formation of a condensation product from acetone and p-toluidine, which upon heating in the presence of a condensation agent like hydrochloric acid, cyclizes to form 2,6-trimethylquinoline with the evolution of methane. google.com This method has been reported to produce the desired product in high yields.

The Skraup synthesis is another cornerstone in quinoline synthesis, typically involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgiipseries.org To synthesize this compound via this route, p-toluidine would be the starting aniline. The glycerol is dehydrated in situ by the sulfuric acid to form acrolein, an α,β-unsaturated aldehyde. iipseries.orgwordpress.com The reaction then proceeds in a manner similar to the Doebner-von Miller reaction, with the nucleophilic addition of p-toluidine to acrolein, followed by cyclization and oxidation to furnish the quinoline ring system. pharmaguideline.com While a classic and effective method, the Skraup reaction is known for its often vigorous and exothermic nature. wikipedia.org

| Reactants | Catalyst/Reagents | Product | Yield | Reference |

| p-Toluidine, Acetone | Hydrochloric acid, Heat | This compound | >90% | google.com |

| p-Toluidine, Crotonaldehyde | Acid catalyst | This compound | N/A | |

| p-Toluidine, Glycerol | Sulfuric acid, Oxidizing agent | This compound | N/A |

Radical Reaction Pathways in Quinoline Synthesis

While traditional methods for quinoline synthesis are dominated by ionic mechanisms, radical-based approaches have emerged as powerful tools for the construction and functionalization of these heterocyclic systems. These methods often offer alternative reactivity and selectivity.

One relevant radical-based strategy is the C-H functionalization of pre-existing quinoline scaffolds. For instance, the direct methylation of a quinoline ring can be achieved through radical-mediated processes. While not a de novo synthesis of the quinoline core, this approach is crucial for introducing substituents like the methyl group at the C2 position of a 6-methylquinoline (B44275) precursor. Photocatalysis has been shown to be effective in generating alkyl radicals from readily available sources, which can then engage in the functionalization of heteroaromatic compounds. rsc.orgnih.gov For example, the photocatalytic C-H alkylation of quinolines has been demonstrated using various catalysts and alkylating agents. rsc.org Although a direct photocatalytic synthesis of this compound from 6-methylquinoline is not explicitly detailed in the reviewed literature, the existing examples of radical C-H methylation of quinolines suggest its feasibility. rsc.org

Another avenue for radical involvement is through radical cyclization reactions. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization to form a ring system. While specific examples leading directly to this compound are scarce in the literature, the general principle of radical cyclization has been applied to the synthesis of quinoline derivatives.

| Precursor | Reagents/Conditions | Product | Notes | Reference |

| 6-Methylquinoline | Methyl radical source, Photocatalyst, Visible light | This compound | A plausible pathway based on known radical C-H methylation reactions of quinolines. | rsc.org |

Molecular Electron Density Theory (MEDT) Studies of Reaction Mechanisms

The cyclization step in both the Doebner-von Miller and Skraup syntheses can be conceptually understood as an intramolecular aza-Diels-Alder reaction. MEDT studies on aza-Diels-Alder reactions leading to quinoline derivatives have shed light on the electronic requirements and mechanistic details of this transformation. These studies often focus on the nature of the frontier molecular orbitals (FMOs) of the reactants and the global electron density transfer (GEDT) at the transition state.

Computational analyses of the Skraup reaction mechanism have been undertaken to elucidate the intricate series of steps involved. nih.govresearchgate.net These studies help to rationalize the observed regioselectivity and reactivity. For instance, in the synthesis of this compound from p-toluidine, the cyclization must occur at the unsubstituted ortho position to the amino group. MEDT can provide a quantitative understanding of why this cyclization is favored over other potential pathways by analyzing the electron density distribution and the energies of the transition states.

Furthermore, MEDT can be employed to investigate the role of catalysts in these reactions. For example, the acid catalyst in the Doebner-von Miller reaction plays a crucial role in activating the α,β-unsaturated carbonyl compound towards nucleophilic attack and in facilitating the cyclization and dehydration steps. A computational MEDT study could quantify the effect of the catalyst on the electronic structure of the intermediates and transition states, thereby providing a deeper understanding of its function.

While direct computational studies on the synthesis of this compound are yet to be reported, the application of MEDT to the broader class of quinoline syntheses provides a valuable theoretical lens through which to interpret and predict the outcomes of these important reactions.

Reactivity and Derivatization of 2,6 Dimethylquinoline

Electrophilic and Nucleophilic Substitution Reactions

The quinoline (B57606) ring system, a fusion of benzene (B151609) and pyridine (B92270) rings, can undergo both electrophilic and nucleophilic substitution reactions. alchempharmtech.com The presence of the nitrogen atom makes the pyridine ring electron-deficient and generally less reactive towards electrophiles compared to the benzene ring. Conversely, the pyridine ring is more susceptible to nucleophilic attack.

In the case of 2,6-dimethylquinoline, the methyl groups are electron-donating, which can influence the regioselectivity of these reactions. While specific studies on the comprehensive electrophilic and nucleophilic substitution patterns of this compound are not extensively detailed in the provided results, the general principles of quinoline chemistry suggest that electrophilic substitution would preferentially occur on the benzene ring, while nucleophilic substitution would target the pyridine ring. alchempharmtech.comarsdcollege.ac.in For instance, the nitration of 5,6-dimethylquinoline, a related isomer, yields 5,6-dimethyl-8-nitroquinoline, demonstrating electrophilic substitution on the benzene portion of the molecule.

Functionalization Strategies at Different Positions of the Quinoline Ring

The strategic functionalization of the this compound scaffold is crucial for the development of new compounds with desired properties.

Halogenation of quinoline derivatives is a key strategy for introducing functional groups that can serve as handles for further transformations. The bromination of 1,2-dihydro-2,2,4-trimethylquinoline, a related dihydroquinoline derivative, has been studied, leading to various brominated products. rsc.org For example, tetrabromination in chloroform (B151607) results in 3,6,8-tribromo-4-bromomethyl-1,2-dihydro-2,2-dimethylquinoline. rsc.org This highlights that both the ring and the methyl groups can be susceptible to halogenation under certain conditions. The introduction of halogens can significantly alter the electronic properties of the ring, influencing subsequent reactions. For instance, 2,4-dihalogenoquinolines are precursors to 2-alkoxy-4-halogenoquinolines through regioselective alkoxy-dehalogenation. rsc.org

Cyclopropanation is a chemical reaction that introduces a cyclopropane (B1198618) ring into a molecule. harvard.edu These three-membered rings are highly strained and can serve as versatile intermediates in organic synthesis. harvard.edu Research has been conducted on the stereoselective cyclopropanation of arylmethylidenemalononitriles using this compound. researchgate.net This suggests that this compound or its derivatives can participate in or influence reactions to form cyclopropane-containing products. General methods for cyclopropanation include the reaction of alkenes with carbenes or carbenoids, such as those generated from diazomethane (B1218177) or via the Simmons-Smith reaction. harvard.edumasterorganicchemistry.com The stereochemistry of the starting alkene is typically conserved in these reactions. masterorganicchemistry.com

Recent research has demonstrated a visible-light-induced cascade sulfonylation and cyclization process to produce quinoline-2,4-diones under metal-free conditions. mdpi.com While this study does not explicitly use this compound as a starting material, it showcases a powerful method for constructing the quinoline-2,4-dione core, which could potentially be adapted for derivatives of this compound. The reaction proceeds through the formation of new carbon-carbon and carbon-oxygen bonds. rsc.org Another efficient method involves the copper-catalyzed sulfonylation of activated alkenes with sulfonylhydrazides to synthesize sulfonated quinoline diones. rsc.org

A separate study details the deoxygenative C2-sulfonylation of quinoline N-oxides with sulfonyl chlorides to produce 2-sulfonylquinolines. mdpi.com This transition-metal-free method offers a broad substrate scope and high functional group tolerance. mdpi.com

Below is a table summarizing the synthesis of various substituted quinoline-2,4-diones and 2-sulfonylquinolines, demonstrating the versatility of these synthetic methods.

| Product | Yield | Melting Point (°C) | Reference |

|---|---|---|---|

| 1,3-dimethyl-3-((phenylsulfonyl)methyl)quinoline-2,4(1H,3H)-dione | 95% | 118-120 | rsc.org |

| 1,3-dimethyl-3-(tosylmethyl)quinoline-2,4(1H,3H)-dione | 92% | 167-169 | rsc.org |

| 6-chloro-1,3-dimethyl-3-((phenylsulfonyl)methyl)quinoline-2,4(1H,3H)-dione | 93% | 142-144 | rsc.org |

| 6-bromo-1,3-dimethyl-3-((phenylsulfonyl)methyl)quinoline-2,4(1H,3H)-dione | 85% | 148-150 | rsc.org |

| 2-((4-methoxyphenyl)sulfonyl)quinoline | 73% | 131-132 | mdpi.com |

| 2-((4-bromophenyl)sulfonyl)quinoline | 78% | 146-147 | mdpi.com |

| 2-(m-tolylsulfonyl)quinoline | 81% | 124-125 | mdpi.com |

Formation of Complexes and Coordination Chemistry

The nitrogen atom in the quinoline ring of this compound allows it to act as a ligand in coordination chemistry, binding to metal ions to form complexes. solubilityofthings.comchemimpex.com

Derivatives of dimethylquinolines have been shown to form complexes with various transition metals, including cobalt(II), nickel(II), and copper(II). For example, 2-[α-(acetyloxime)ethylidenehydrazino]-4,6-dimethylquinoline (AEHDQ), a derivative of 4,6-dimethylquinoline (B1618315), reacts with different cobalt(II) salts to form a range of mononuclear, binuclear, and dimeric complexes. Similarly, copper complexes of 2-[α-(acetyloxime)ethylidenehydrazino]-4,6-dimethylquinoline have been synthesized and characterized, where the ligand can act as a bidentate or tridentate chelating agent. researchgate.netresearchgate.net

The stoichiometry of these metal complexes can vary, with common metal-to-ligand ratios of 1:1 and 1:2. The geometry of the resulting coordination compounds is influenced by the coordination number of the central metal ion and the nature of the ligand. For instance, copper(II) complexes often exhibit distorted geometries like square planar or square pyramidal due to the Jahn-Teller effect.

The synthesis of hydrazone derivatives of 2-hydrazino-4,6-dimethylquinoline has also been reported, and their coordination behavior with various metal ions has been studied. who.int These studies contribute to a deeper understanding of the ligand properties of dimethylquinoline derivatives and their potential applications in areas such as catalysis.

Synthesis and Characterization of Metal Complexes (e.g., Copper, Cobalt)

The synthesis of metal complexes using this compound derivatives has been a subject of considerable study. The process generally involves reacting a ligand based on the this compound structure with a metal salt, such as those of copper(II) or cobalt(II), typically in a solvent like ethanol (B145695) or methanol (B129727). The resulting complexes can be mononuclear, binuclear, or dimeric, depending on the specific reactants and conditions. researchgate.net

For instance, the reaction of 2-[α-(acetyloxime)ethylidenehydrazino]-4,6-dimethylquinoline with various copper(II) salts (including nitrate, perchlorate, sulfate (B86663), acetate, chloride, and bromide) has been shown to produce mononuclear, binuclear, and dimeric chelates. researchgate.net Characterization of these copper complexes through elemental analysis, as well as electronic, vibrational, and electron spin resonance spectra, has revealed that the ligand can act in both bidentate (NN or NO) and tridentate (NNN or NNO) manners. researchgate.net Similarly, cobalt(II) complexes have been synthesized using ligands like 2-[α-(acetyloxime)ethylidenehydrazino]-4,6-dimethylquinoline, resulting in a variety of mononuclear, binuclear, and dimeric structures. Spectroscopic and magnetic data have been employed to determine the geometries of these cobalt complexes, which are often proposed to be distorted octahedral.

The characterization of these metal complexes is comprehensive, utilizing a range of analytical techniques. These include elemental analysis, infrared (IR) spectroscopy, electronic (UV-Vis) spectroscopy, mass spectrometry, and magnetic susceptibility measurements to elucidate their structures.

Thermodynamic Parameters of Complex Formation

The study of the thermodynamic parameters of complex formation provides insight into the stability and spontaneity of these reactions. For cobalt(II) and nickel(II) complexes with a hydrazone ligand, pH metric studies at varying temperatures have been used to calculate the stepwise stability constants and thermodynamic parameters in a 75% (v/v) dioxane-water solution. asianpubs.org While this study does not use this compound directly, it highlights a common methodology for determining these crucial parameters. The principles of such studies are applicable to understanding the complexation of this compound-based ligands. The change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) associated with the complexation reaction are key indicators of the process's nature.

Studies on Oxidative Processes and Degradation Mechanisms

Catalytic Hydrodenitrification Studies Utilizing this compound as a Model Compound

This compound has been instrumental as a model compound in catalytic hydrodenitrification (HDN) research, a crucial process for removing nitrogen from petroleum, shale oil, and coal-derived liquids. acs.org Studies using ammonia (B1221849) chemical ionization gas chromatography-tandem mass spectrometry (NH3/CI GC/MS/MS) have been employed to analyze the partially hydrogenated nitrogen-containing intermediates produced during the HDN of this compound. acs.orgresearchgate.net These investigations have revealed that the HDN mechanism follows two competing pathways: one involving the initial hydrogenation of the heterocyclic ring and the other involving the hydrogenation of the adjacent aromatic ring. acs.orgresearchgate.netosti.gov

Further research has shown that the rate of HDN is significantly influenced by steric hindrance. For example, the process is retarded when alkyl groups are substituted at the carbons adjacent to the nitrogen atom. researchgate.net

Microbial Degradation of Methylquinolines

The microbial degradation of quinolines, including methylated derivatives like this compound, is a significant area of environmental research. Several studies have identified various microbial species capable of degrading these compounds. For instance, Pseudomonas species have been shown to degrade quinoline and some methylquinolines. asm.org One study demonstrated the biodegradation of this compound by P. aeruginosa QP in a shale oil sample. asm.org

The process of microbial degradation can be complex. For example, the degradation of 2-methylquinoline (B7769805) by a Pseudomonas species was observed to be slower than that of quinoline. asm.org Research has also shown that some methylquinolines are particularly resistant to microbial attack. asm.org However, enrichment cultures from creosote-contaminated soil have yielded microorganisms capable of transforming or degrading various quinolines. asm.org In some cases, microbial treatment can break down cyclic hydrocarbons like quinolines into straight-chain hydrocarbons. sciencepub.net For instance, a study involving Bacillus licheniformis showed a reduction in the concentration of quinoline and 7-methylquinoline (B44030) in treated effluent. sciencepub.net

| Microorganism | Substrate(s) | Key Findings |

| Pseudomonas aeruginosa QP | Quinoline, this compound, etc. in shale oil | Demonstrated biodegradation of this compound. asm.org |

| Pseudomonas sp. strain MPQ | 2-Methylquinoline | Slower degradation compared to quinoline. asm.org |

| Bacillus licheniformis | Textile effluent containing quinolines | Reduced concentration of quinoline and 7-methylquinoline. sciencepub.net |

Photolysis and Radiolysis Studies of Quinolines

The study of photolysis and radiolysis provides insights into the degradation of quinoline derivatives under the influence of light and ionizing radiation. Research has shown that the γ-irradiation or photolysis of aromatic tertiary amines in the presence of certain olefins can lead to the formation of quinoline derivatives. rsc.org For example, the photolysis of NN-dimethyl-p-toluidine with diethyl maleate (B1232345) yielded diethyl 1,2,3,4-tetrahydro-1,6-dimethylquinoline-3,4-dicarboxylate. rsc.org While this specific study does not focus on the degradation of this compound itself, it demonstrates the photochemical reactivity of related structures, which is crucial for understanding the potential environmental fate of quinolines.

Thermal Degradation and Stability in Fuel Systems

The thermal stability of nitrogen-containing compounds like this compound is a critical factor in the performance and storage of fuels. Studies have investigated the impact of such compounds on fuel stability, particularly their tendency to promote sediment formation. researchgate.net Research has indicated that among nitrogen compounds, the ability to promote sediment formation is significantly higher for pyrroles like 2,5-dimethylpyrrole (DMP) compared to quinolines like this compound (DMQ). researchgate.net

Spectroscopic and Computational Characterization of 2,6 Dimethylquinoline Systems

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable tools for the unambiguous identification and structural elucidation of 2,6-dimethylquinoline. Each method provides unique insights into the molecular framework and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of this compound.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms. For this compound, the aromatic protons and the methyl protons resonate at characteristic chemical shifts. In a typical ¹H NMR spectrum in CDCl₃, the methyl group at position 2 (C2-CH₃) appears as a singlet around δ 2.72 ppm, while the methyl group at position 6 (C6-CH₃) shows a singlet at approximately δ 2.50 ppm. rsc.org The aromatic protons appear as a multiplet in the range of δ 7.21-7.93 ppm. rsc.org

¹³C NMR spectroscopy details the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for each of its 11 carbon atoms. The methyl carbons at C2 and C6 are typically found at δ 25.26 and 21.44 ppm, respectively. rsc.org The quaternary (ipso) carbons appear at δ 128.2, 135.4, 146.4, and 157.9 ppm, while the other aromatic carbons resonate between δ 121.90 and 135.30 ppm. rsc.org

2D NMR techniques such as COSY, HSQC, and DEPT are crucial for definitive signal assignments.

COSY (Correlation Spectroscopy) helps to identify proton-proton couplings within the aromatic spin systems. ekb.egrsc.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons. ekb.egresearchgate.netscispace.com For instance, it is used to assign the methyl groups in the ¹³C NMR spectrum. ekb.eg

DEPT (Distortionless Enhancement by Polarization Transfer) experiments, specifically DEPT-135, are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum for a derivative of this compound showed only positive signals, confirming the presence of CH and CH₃ groups and the absence of CH₂ groups in the aromatic and methyl-substituted structure. ekb.eg

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2-CH₃ | 2.72 (s, 3H) | 25.26 |

| 6-CH₃ | 2.50 (s, 3H) | 21.44 |

| Aromatic-H | 7.21-7.93 (m, 5H) | 121.90-135.30 |

| Aromatic-C (ipso) | - | 128.2, 135.4, 146.4, 157.9 |

Data sourced from The Royal Society of Chemistry. rsc.org

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering clues about the structure. The molecular weight of this compound is 157.21 g/mol . nist.gov The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 157. nist.govd-nb.info

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile compounds. d-nb.infonih.gov this compound has been identified in various samples using GC-MS, with a retention time of approximately 10.0-10.17 minutes on certain columns. d-nb.inforesearchgate.net

Tandem Mass Spectrometry (GC/MS/MS) has been employed to study the fragmentation pathways and to differentiate isomers. For example, ammonia (B1221849) chemical ionization GC/MS/MS was utilized to distinguish partially hydrogenated intermediates formed during the catalytic hydrodenitrification of this compound. osti.gov This study revealed that the initial hydrogenation occurs through two competing pathways, involving both the heterocyclic and the adjacent aromatic rings. osti.gov

Table 2: Key Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Mass-to-Charge (m/z) | Description |

|---|---|---|---|

| GC-MS | EI | 157 | Molecular Ion (M⁺) |

| MS/MS | LC-ESI-QTOF (Positive) | Various | Fragmentation data for structural analysis |

Data sourced from MassBank, NIST WebBook, and OSTI.GOV. nist.govosti.govmassbank.jp

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is characteristic of the compound and its functional groups. The IR spectrum of this compound exhibits several key absorption bands. nist.govnih.gov Spectra can be obtained using various techniques, such as preparing the sample as a KBr pellet or using Attenuated Total Reflection (ATR). rsc.orgnih.gov

Characteristic bands include:

C-H stretching (aromatic): Typically observed above 3000 cm⁻¹. ekb.eg

C-H stretching (aliphatic): From the methyl groups, appearing just below 3000 cm⁻¹. ekb.eg

C=C and C=N stretching: These vibrations from the quinoline (B57606) ring system are found in the 1600-1400 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl hydrogens appear at lower wavenumbers.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound and its derivatives shows characteristic absorption bands that can be attributed to specific electronic transitions. nist.govnist.gov

The spectra typically display broad absorption peaks resulting from π → π* transitions within the conjugated aromatic system of the quinoline ring. mdpi.compreprints.org For some derivatives, a broad emission band in the range of 270–320 nm is attributed to n → π* transitions involving the lone pair of electrons on the nitrogen atom. mdpi.compreprints.org Studies on phthalocyanines substituted with this compound moieties show strong absorption regions in both the UV (B band, ~300-350 nm) and visible (Q band, ~600-700 nm) ranges. researchgate.net

X-ray crystallography provides the most definitive structural information by mapping the electron density in a single crystal, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules.

While detailed crystallographic data for the parent this compound is available through the Cambridge Crystallographic Data Centre (CCDC Number: 663717), extensive studies have been performed on its derivatives. nih.gov For example, the crystal structure of 2-aryl-3-(6-methylquinolin-2-yl)cyclopropane-1,1-dicarbonitriles, synthesized from this compound, has been determined. thieme-connect.com In one such derivative, the molecule crystallizes in the monoclinic space group P2₁/n. thieme-connect.com Another study on 4-[2-(Benzylamino)phenyl]-2,6-dimethylquinoline N-oxide revealed a monoclinic crystal system where the quinoline system is nearly planar. nih.gov These analyses confirm the connectivity established by other spectroscopic methods and provide invaluable data on the solid-state conformation and intermolecular interactions.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the electronic structure, stability, and reactivity of this compound. researchgate.net

Computational studies have been used for:

Geometric Optimization: Calculating the most stable three-dimensional structure of the molecule.

Spectra Simulation: Predicting NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.

Electronic Property Analysis: Calculating molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and charge distributions to understand reactivity.

Reaction Mechanism Exploration: Modeling reaction pathways, such as the stereoselective cyclopropanation involving this compound, to understand the energetics and transition states. researchgate.netacs.org

These computational models have been validated against experimental data, such as thermodynamic properties, showing a strong correlation and providing a robust framework for understanding the chemical behavior of methylquinolines. nist.govresearchgate.net

Density Functional Theory (DFT) for Geometrical and Structural Optimizations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. scirp.org This method is highly effective for determining kinetic and thermodynamic stability, calculating structural parameters, and analyzing the optical and electronic properties of compounds. nih.gov For quinoline systems, DFT calculations, commonly using the B3LYP functional with basis sets like 6-31G(d,p) or 6-31+G(d,p), are employed to optimize molecular geometry. scirp.orgnih.gov

The process involves finding the lowest energy conformation of a molecule, which corresponds to its most stable structure. From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. These calculated values show good agreement with experimental data where available. scirp.org

Furthermore, DFT is used to calculate crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. scirp.orgnih.gov Studies on dimethylquinoline derivatives have shown that altering the position of methyl group substitutions can influence the bandgap and, consequently, the molecule's intermolecular interactions and optical properties. nih.govresearchgate.net

Table 1: Selected Calculated and Experimental Structural Parameters of Quinoline

| Parameter | Bond | DFT/B3LYP/6-31+G(d,p) | Experimental |

| Bond Length (Å) | C2-C3 | 1.366 | 1.363 |

| C3-C4 | 1.423 | 1.419 | |

| N1-C2 | 1.318 | 1.313 | |

| C9-N1 | 1.378 | 1.374 | |

| Bond Angle (˚) | N1-C2-C3 | 122.9 | 122.9 |

| C2-C3-C4 | 119.2 | 119.3 | |

| C3-C4-C10 | 120.9 | 120.7 | |

| C9-N1-C2 | 117.2 | 117.1 | |

| Data sourced from a DFT study on the parent compound, quinoline, for illustrative purposes. scirp.org |

Molecular Electron Density Theory (MEDT) for Mechanistic Insights

Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity. nih.gov It posits that the capacity for electron density to change, rather than molecular orbital interactions, is responsible for molecular reactivity. nih.gov MEDT provides profound insights into reaction mechanisms by analyzing the changes in electron density along a reaction pathway. nih.gov

This theory has been successfully applied to elucidate the mechanisms of various organic reactions involving quinoline scaffolds, particularly cycloaddition reactions. researchgate.netacs.org For example, the [3+2] cycloaddition (32CA) reaction between a cyclic azomethine ylide (generated from a quinolinium bromide) and an alkene has been investigated using MEDT at the B3LYP/6-311++G(d,p) computational level. researchgate.net

Key findings from MEDT analysis include:

Reaction Classification: The analysis of the Global Electron Density Transfer (GEDT) at the transition state allows for the classification of reactions. luisrdomingo.com Many 32CA reactions involving quinoline derivatives are characterized as zwitterionic-type (zw-type), indicating a significant polar character where electronic flux moves from the nucleophilic component to the electrophilic one. researchgate.netacs.org

Mechanism and Selectivity: MEDT explains the regio- and stereoselectivity observed in experiments. acs.org For zw-type reactions, the mechanism is often a one-step process. acs.org The selectivity is determined by which new single bond forms first, which in turn depends on the electrophilic character of the reactants. acs.org

Bonding Analysis: The topological analysis of the Electron Localization Function (ELF) provides a detailed picture of bond formation. researchgate.netluisrdomingo.com It can reveal that the formation of new covalent bonds does not occur at the transition state itself but is preceded by changes in electron density, such as the depopulation of bonding regions and the creation of pseudoradical centers. researchgate.net This allows for a precise, non-concerted, two-stage, one-step mechanism to be established for many of these reactions. maxapress.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govchemmethod.com QSAR models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures. nih.gov

For quinoline derivatives, QSAR studies have been performed to model activities such as antibacterial and antitubercular effects. tandfonline.comnih.gov These studies begin by optimizing the molecular structures of a set of quinoline derivatives using methods like DFT. tandfonline.com Then, various molecular descriptors (physicochemical properties) are calculated. Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that links these descriptors to the observed biological activity. chemmethod.comtandfonline.com

A QSAR study on quinolone-triazole derivatives identified several key descriptors controlling antibacterial activity. tandfonline.com

Table 2: Descriptors Influencing Antibacterial Activity of Quinolone-Triazole Derivatives

| Target Bacterium | Significant Descriptors | Correlation with Activity |

| Staphylococcus aureus (Gram-positive) | Partial atomic charge on N1 (triazole), Partial atomic charge on C7 (quinolone), 4-carbonyl bond length, ¹³C-NMR shift of 3-carboxylic acid | These descriptors were found to control the activity, achieving a model with R² = 0.889. tandfonline.com |

| Pseudomonas aeruginosa (Gram-negative) | Partial charge on carbonyl O atom, LUMO-HOMO energy gap, logP | These descriptors showed the highest correlation with antibacterial activity, resulting in a model with R² = 0.957. tandfonline.com |

Similarly, a QSAR model for quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis found that descriptors such as van der Waals volume, electron density, and electronegativity played a pivotal role in the antituberculosis activity. nih.gov These models provide a quantitative basis for designing new derivatives with potentially enhanced activity. tandfonline.com

Molecular Modeling of Complexes

Molecular modeling is a crucial tool for studying the three-dimensional structures and interaction energies of metal complexes involving quinoline-based ligands. researchgate.netekb.eg These computational techniques can predict the stoichiometry and geometry of coordination compounds, which are essential for understanding their chemical and biological properties.

Studies have been conducted on the complexes formed between ligands derived from 4,6-dimethylquinoline (B1618315) and various transition metals, including cobalt(II) and copper(II). researchgate.netekb.egresearchgate.net For instance, the ligand 2-[α-(acetyloxime)ethylidenehydrazino]-4,6-dimethylquinoline (AEHDQ) has been shown to form stable complexes with these metals. researchgate.net

Computational methods, such as the semi-empirical PM3 method, are used for the full geometrical and structural optimization of these metal complexes. researchgate.netekb.eg The modeling helps to propose the most likely coordination geometries based on the metal ion and the ligand's denticity (how it binds to the metal). ekb.eg The AEHDQ ligand, for example, can act as a bidentate (binding through two atoms) or tridentate (binding through three atoms) chelating agent. ekb.eg

Table 3: Stoichiometry and Proposed Geometries of Metal Complexes with a 4,6-Dimethylquinoline Derivative Ligand (AEHDQ)

| Metal Ion | Stoichiometry (Metal:Ligand) | Proposed Geometry |

| Cobalt(II) | 1:1 and 1:2 | Octahedral researchgate.net |

| Copper(II) | 1:1 and 1:2 | Square Planar or Square Pyramidal ekb.eg |

The results from molecular modeling, combined with spectroscopic data (such as IR and electronic spectra) and magnetic measurements, provide a comprehensive understanding of the structure of these coordination compounds. researchgate.netekb.eg For example, the distorted geometries like square pyramidal for Cu(II) complexes are often explained by the Jahn-Teller effect, a concept well-supported by computational models.

Applications and Advanced Research Areas of 2,6 Dimethylquinoline and Its Derivatives

Medicinal Chemistry and Drug Discovery

Quinoline (B57606) Scaffold in Pharmaceutical Development

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a prominent structural motif in a vast array of pharmacologically active compounds. orientjchem.orgnih.govnih.govresearchgate.net Its versatile chemical nature allows for the synthesis of a diverse library of derivatives with a wide spectrum of biological activities. orientjchem.orgresearchgate.net This has established the quinoline scaffold as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govresearchgate.net Consequently, quinoline and its derivatives have been the subject of extensive research in the pursuit of new therapeutic agents. orientjchem.orgnih.govnih.gov

The significance of the quinoline scaffold is underscored by its presence in numerous marketed drugs. nih.govresearchgate.net Modifications to the quinoline core have been a key strategy in drug development to enhance pharmacological properties such as solubility, bioavailability, and target selectivity. orientjchem.org Researchers have successfully developed quinoline-based compounds with a range of therapeutic applications, including antimicrobial, antiviral, anticancer, antimalarial, and anti-inflammatory effects. orientjchem.orgnih.gov The adaptability of the quinoline structure allows for its combination with other heterocyclic systems, further expanding the possibilities for creating novel and potent drug candidates. orientjchem.org

Antimicrobial Properties of 2,6-Dimethylquinoline Derivatives

Derivatives of this compound have demonstrated potential as antimicrobial agents. solubilityofthings.comontosight.aiontosight.ai Research into quinoline-based compounds has revealed their efficacy against various microbial pathogens. ontosight.aiasianpubs.org For instance, certain quinoline derivatives have been investigated for their antibacterial and antifungal activities. researchgate.netmdpi.com

One area of investigation involves the synthesis of novel hybrid molecules that incorporate the this compound structure. For example, the creation of pyrimidine-quinoline hybrid molecules has been explored. In these studies, the presence of certain substituents, such as methoxy (B1213986) and halogen groups on an attached phenyl ring, was found to enhance the antimicrobial activity. researchgate.net The synthesis of various 2-substituted derivatives of this compound has also been a subject of research to explore their antimicrobial potential. asianpubs.org The broad-spectrum antimicrobial activity of quinoline derivatives makes them a continuing area of interest in the development of new anti-infective therapies. nih.gov

Anticancer Activity and Cytotoxic Effects of Derivatives

The quinoline scaffold is a key component in the development of new anticancer agents, with numerous derivatives demonstrating significant cytotoxic effects against various cancer cell lines. orientjchem.orgresearchgate.netontosight.ai Research has shown that quinoline derivatives can inhibit cancer cell proliferation through multiple mechanisms, including the induction of apoptosis (programmed cell death), disruption of cell migration, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors). researchgate.net

Derivatives of this compound have been specifically investigated for their potential as anticancer drugs. solubilityofthings.comontosight.ai For example, a study on new synthetic hybrid quinolines, including a this compound-based conjugate, evaluated their cytotoxic activity against mammalian breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. ekb.eg The results, as summarized in the table below, indicated that some of these derivatives displayed promising cytotoxic activity. ekb.eg

| Compound | MCF-7 (Breast Cancer) | PC-3 (Prostate Cancer) |

|---|---|---|

| Conjugate 6 | 88.56 ± 4.2 | >100 |

| Conjugate 7 | 6.61 ± 0.4 | 7.33 ± 0.5 |

| Conjugate 8 | 9.46 ± 0.7 | 13.89 ± 1.0 |

| Doxorubicin (Control) | Not specified | Not specified |

Another area of research has focused on styrylquinoline derivatives, which have shown antitumor activity against lung, breast, and central nervous system cancer cell lines. rsc.org Specifically, certain 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives demonstrated significant inhibitory activity against A549 (lung carcinoma) and HT29 (colon adenocarcinoma) cell lines, with some compounds showing greater potency than the reference drug cisplatin. rsc.org These findings highlight the potential of this compound and its broader class of quinoline derivatives as a source for the development of novel cancer therapies. orientjchem.orgresearchgate.net

Enzyme Inhibition Studies (e.g., CYP1A2, CYP2B6)

This compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2B6. medchemexpress.comlifeasible.commedchemexpress.com These enzymes are involved in the metabolism of a wide range of drugs and other foreign compounds in the body. The inhibition of these enzymes can have significant implications for drug interactions and efficacy.

Research has determined the half-maximal inhibitory concentration (IC50) of this compound for these enzymes. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. For CYP1A2, this compound exhibits an IC50 of 3.3 µM, indicating it is a potent inhibitor of this enzyme. medchemexpress.comlifeasible.commedchemexpress.com In contrast, its inhibitory effect on CYP2B6 is less potent, with a reported IC50 of 480 µM. medchemexpress.comlifeasible.commedchemexpress.com This data is crucial for understanding the potential for this compound and its derivatives to interfere with the metabolism of other drugs that are substrates for these enzymes.

| Enzyme | IC50 Value |

|---|---|

| CYP1A2 | 3.3 µM |

| CYP2B6 | 480 µM |

The study of how structurally diverse chemicals, including this compound, inhibit human CYP2B6 has been a focus of in vitro research. sigmaaldrich.com Furthermore, predictive three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed for CYP1A2 inhibitors, which can aid in the design of new compounds with specific inhibitory profiles. medchemexpress.com

Development as Allosteric Modulators (e.g., M4 Positive Allosteric Modulators)

Derivatives of this compound have been explored in the development of allosteric modulators, particularly as positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor. nih.govebi.ac.uknih.gov M4 PAMs are of significant interest as a potential therapeutic approach for neurological and psychiatric disorders such as schizophrenia. nih.govresearchgate.net

A key challenge in the development of M4 PAMs has been the presence of a β-amino carboxamide motif in many active compounds, which can lead to poor solubility and other undesirable properties. nih.gov To address this, a "scaffold hopping" approach was employed, leading to the identification of a novel 2,4-dimethylquinoline (B72138) carboxamide core that demonstrated M4 PAM activity without the problematic amino moiety. nih.govebi.ac.uknih.gov This research highlighted the potential of the dimethylquinoline scaffold to provide good central nervous system (CNS) penetration. nih.govebi.ac.uk

While initial research into the 2,4-dimethylquinoline carboxamide core was promising, it was found to have high predicted hepatic clearance and protein binding. bohrium.com This led to further scaffold hopping efforts to identify alternative core structures with improved drug metabolism and pharmacokinetic (DMPK) profiles. bohrium.com This line of research demonstrates the iterative process of drug discovery, where initial leads are progressively refined to optimize their therapeutic potential.

Antimalarial and Antitubercular Research

The quinoline core is historically significant in the fight against malaria, with quinine (B1679958) being a well-known antimalarial drug. mdpi.comresearchgate.net This has spurred ongoing research into quinoline derivatives as a source of new antimalarial agents, particularly in the face of growing drug resistance. researchgate.net Hybridization of the quinoline scaffold with other active moieties is a strategy being employed to develop novel antimalarials with potentially enhanced activity. researchgate.net While specific research on this compound in this area is not extensively detailed in the provided results, the broader class of quinoline derivatives is a major focus of antimalarial drug discovery. researchgate.netresearchgate.net

Similarly, quinoline derivatives have shown promise in the development of new treatments for tuberculosis. mdpi.comnih.gov Synthetic quinoline derivatives have been successfully utilized as anti-tubercular drugs by inhibiting DNA gyrase, an essential bacterial enzyme. nih.gov Research has explored various substituted quinoline carboxylic acids for their activity against Mycobacterium tuberculosis. nih.gov For instance, a study on arylated quinoline carboxylic acids found that derivatives with specific substitutions at the C-2 and C-6 positions of the quinoline ring were effective inhibitors of M. tuberculosis. nih.gov This highlights the potential for modification of the quinoline scaffold, including at the 6-position where a methyl group resides in this compound, to create potent antitubercular agents.

Materials Science and Functional Materials

The inherent properties of the quinoline scaffold, such as its ability to coordinate with metal ions and its fluorescent characteristics, make this compound and its derivatives valuable components in the creation of advanced materials.

Use as Ligands for Metal Complexes in Materials Applications

This compound and its derivatives serve as effective ligands in coordination chemistry, binding with metal ions to form stable complexes with diverse and useful properties. solubilityofthings.comchemimpex.com These metal complexes are the subject of research for their potential in catalysis and materials science. chemimpex.com

The coordination behavior of quinoline derivatives has been explored with various transition metals. For instance, research into a derivative of 4,6-dimethylquinoline (B1618315), specifically 2-[α-(acetyloxime)ethylidenehydrazino]-4,6-dimethylquinoline (AEHDQ), has shown its ability to form stable complexes with cobalt(II) salts. researchgate.net The resulting complexes have been characterized to understand their geometrical and structural optimizations. researchgate.net

Furthermore, adducts of zinc(II) acetylacetonate (B107027) with various aminoquinolines, including 5-amino-4,6-dimethylquinoline, have been synthesized and characterized. bohrium.com These complexes exhibit notable luminescent properties, demonstrating the potential of dimethylquinoline-based ligands in the development of materials for applications such as organic light-emitting diodes (OLEDs). bohrium.combohrium.com The study of these adducts revealed that most exhibit intense fluorescence, with emission bands influenced by the position of the amino group on the quinoline ligand. bohrium.com

Table 1: Examples of Metal Complexes with Dimethylquinoline Derivatives